molecular formula C30H24O6 B13142428 2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione CAS No. 91204-86-3

2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione

Cat. No.: B13142428
CAS No.: 91204-86-3
M. Wt: 480.5 g/mol
InChI Key: SXRCYXGRBMHTIU-UHFFFAOYSA-N
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Description

2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione is an organic compound with a complex structure that includes anthracene and phenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of anthracene derivatives with phenoxy reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs .

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often include specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while reduction may produce hydroquinones or other reduced forms of the compound .

Scientific Research Applications

2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione has several scientific research applications:

Mechanism of Action

The mechanism by which 2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these molecules, influencing their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione is unique due to its specific combination of anthracene and phenoxy groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

91204-86-3

Molecular Formula

C30H24O6

Molecular Weight

480.5 g/mol

IUPAC Name

2,6-bis(4-ethylphenoxy)-1,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C30H24O6/c1-3-17-5-9-19(10-6-17)35-21-15-23-26(24(31)16-21)30(34)27-22(28(23)32)13-14-25(29(27)33)36-20-11-7-18(4-2)8-12-20/h5-16,31,33H,3-4H2,1-2H3

InChI Key

SXRCYXGRBMHTIU-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OC2=C(C3=C(C=C2)C(=O)C4=C(C3=O)C(=CC(=C4)OC5=CC=C(C=C5)CC)O)O

Origin of Product

United States

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